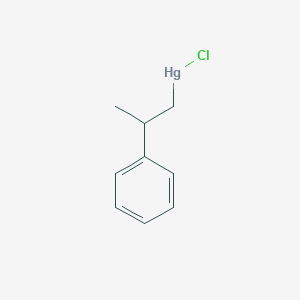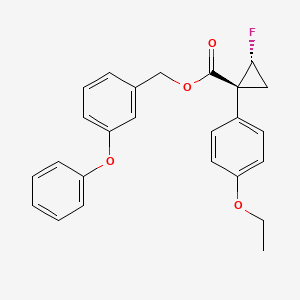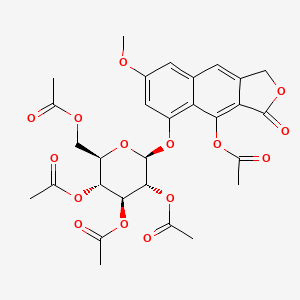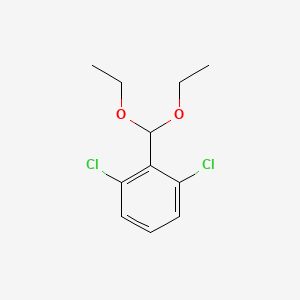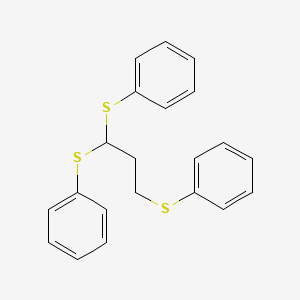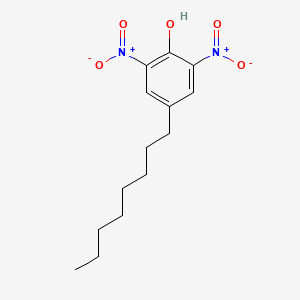
2,6-Dinitro-4-octylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dinitro-4-octylphenol is an organic compound with the molecular formula C14H20N2O5 It is characterized by the presence of two nitro groups (-NO2) at the 2 and 6 positions, and an octyl group (-C8H17) at the 4 position on a phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dinitro-4-octylphenol typically involves the nitration of 4-octylphenol. The process can be summarized as follows:
-
Nitration Reaction: : 4-octylphenol is treated with a nitrating mixture, usually composed of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4). The reaction is carried out under controlled temperature conditions to ensure selective nitration at the 2 and 6 positions.
C14H22O+2HNO3→C14H20N2O5+2H2O
-
Purification: : The crude product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Nitration: Large quantities of 4-octylphenol are nitrated using industrial nitrating agents in large reactors.
Continuous Processing: The reaction mixture is continuously processed to separate the desired product from by-products.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
2,6-Dinitro-4-octylphenol undergoes various chemical reactions, including:
-
Reduction: : The nitro groups can be reduced to amino groups (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
C14H20N2O5+6H2→C14H22N2O3+2H2O
-
Substitution: : The phenolic hydroxyl group (-OH) can participate in substitution reactions, such as esterification or etherification, to form various derivatives.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas (H2), palladium on carbon (Pd/C), sodium borohydride (NaBH4).
Substitution Reagents: Acyl chlorides, alkyl halides, and other electrophiles.
Major Products
Reduction Products: 2,6-Diamino-4-octylphenol.
Substitution Products: Esters and ethers of this compound.
科学的研究の応用
2,6-Dinitro-4-octylphenol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,6-Dinitro-4-octylphenol involves its interaction with biological molecules. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, potentially leading to antimicrobial effects. The octyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes.
類似化合物との比較
Similar Compounds
2,4-Dinitrophenol: Known for its use as a weight loss agent and its ability to uncouple oxidative phosphorylation.
2,6-Dinitrophenol: Similar to 2,4-Dinitrophenol but with different substitution patterns affecting its reactivity and applications.
4-Nitro-2,6-diphenylphenol: Another nitrophenol derivative with distinct chemical properties and uses.
Uniqueness
2,6-Dinitro-4-octylphenol is unique due to the presence of the octyl group, which imparts distinct physical and chemical properties compared to other nitrophenols. This structural feature enhances its solubility in organic solvents and its potential interactions with biological membranes, making it a compound of interest in various research and industrial applications.
特性
CAS番号 |
4097-33-0 |
|---|---|
分子式 |
C14H20N2O5 |
分子量 |
296.32 g/mol |
IUPAC名 |
2,6-dinitro-4-octylphenol |
InChI |
InChI=1S/C14H20N2O5/c1-2-3-4-5-6-7-8-11-9-12(15(18)19)14(17)13(10-11)16(20)21/h9-10,17H,2-8H2,1H3 |
InChIキー |
NYGISSDEOKKXOE-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-] |
蒸気圧 |
0.00000001 [mmHg] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![14-Phenyl-5,14-dihydronaphtho[2,3-a]phenazine-8,13-dione](/img/structure/B12797186.png)
